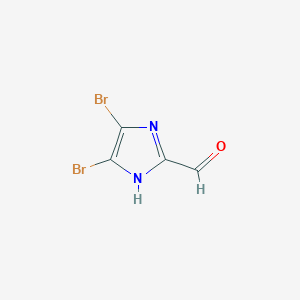

4,5-Dibromo-1H-imidazole-2-carbaldehyde

Description

Significance of Imidazole (B134444) Heterocycles in Advanced Synthetic Design

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.gov This structural motif is a cornerstone in advanced synthetic design due to its prevalence in a vast array of biologically active molecules, including natural products like the amino acid histidine and purines, which are fundamental components of DNA and RNA. nih.gov The unique electronic properties of the imidazole ring, including its aromaticity and the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, make it a privileged structure in medicinal chemistry. nih.gov Consequently, imidazole derivatives have been extensively investigated for a wide range of therapeutic applications. nih.gov The versatility of the imidazole core allows for its incorporation into complex molecular architectures, serving as a robust platform for the development of new pharmaceuticals and functional materials. smolecule.com

Strategic Role of the Carbaldehyde Moiety in Imidazole Functionalization

The presence of a carbaldehyde (aldehyde) group at the 2-position of the imidazole ring is of strategic importance for its functionalization. The aldehyde group is a highly versatile functional group that can participate in a wide array of chemical reactions. These include nucleophilic addition, condensation reactions to form imines (Schiff bases), and oxidation to a carboxylic acid. smolecule.comsmolecule.com This reactivity allows the carbaldehyde moiety to serve as a crucial building block for extending the molecular framework of the imidazole scaffold. researchgate.netchemicalbook.com For instance, it can be used to introduce new carbon-carbon or carbon-heteroatom bonds, leading to the synthesis of more complex and diverse imidazole derivatives with tailored properties and functionalities. smolecule.com

Impact of Halogenation, Specifically Dibromo Substitution, on Imidazole Reactivity and Synthetic Utility

The introduction of two bromine atoms at the 4 and 5 positions of the imidazole ring significantly influences its reactivity and enhances its synthetic utility. Halogen atoms, particularly bromine, are excellent leaving groups in various cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. This allows for the selective introduction of a wide range of substituents, including aryl, alkyl, and other functional groups, at these positions. The bromine atoms can also be subjected to halogen-metal exchange reactions, typically with organolithium reagents, to generate highly reactive organometallic intermediates. These intermediates can then react with a variety of electrophiles to further functionalize the imidazole core. This dibromo substitution, therefore, transforms the imidazole ring into a versatile platform for the construction of highly substituted and complex molecules that would be challenging to synthesize through other routes. smolecule.com

Chemical and Physical Properties

Below are the known chemical and physical properties of 4,5-Dibromo-1H-imidazole-2-carbaldehyde and a closely related analog.

| Property | This compound | 4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde (Analog) |

|---|---|---|

| CAS Number | 106848-46-8 bldpharm.com | Not available |

| Molecular Formula | C₄H₂Br₂N₂O bldpharm.com | C₅H₄Br₂N₂O smolecule.com |

| Molecular Weight | 253.88 g/mol bldpharm.com | 267.92 g/mol smolecule.com |

| Appearance | Data not available | Crystalline solid smolecule.com |

| Melting Point | Data not available | 167-169 °C smolecule.com |

Detailed Research Findings

Research into this compound and its derivatives has primarily focused on their synthetic utility as intermediates for more complex molecules. The strategic placement of the reactive aldehyde and the two bromine atoms allows for a sequential and controlled functionalization of the imidazole core.

One of the key synthetic transformations involves the reaction of the aldehyde group. For instance, condensation of the carbaldehyde with primary amines leads to the formation of the corresponding imines. These imines can then undergo further reactions or serve as ligands for metal complexes.

The bromine atoms are particularly valuable for introducing molecular diversity. Through palladium-catalyzed cross-coupling reactions, various aryl and heteroaryl groups can be appended to the imidazole ring. This has been a widely used strategy in the synthesis of potential pharmaceutical agents. Furthermore, selective metal-halogen exchange at one of the bromine positions, followed by quenching with an electrophile, allows for the stepwise introduction of different substituents at the 4- and 5-positions, leading to asymmetrically substituted imidazoles.

Structure

3D Structure

Properties

CAS No. |

106848-46-8 |

|---|---|

Molecular Formula |

C4H2Br2N2O |

Molecular Weight |

253.88 g/mol |

IUPAC Name |

4,5-dibromo-1H-imidazole-2-carbaldehyde |

InChI |

InChI=1S/C4H2Br2N2O/c5-3-4(6)8-2(1-9)7-3/h1H,(H,7,8) |

InChI Key |

PTXUTZHXTGRTQK-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C1=NC(=C(N1)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dibromo 1h Imidazole 2 Carbaldehyde and Congeners

Foundational Approaches to Imidazole-2-carbaldehyde Synthesis

The initial challenge in the synthesis of the target compound lies in the efficient construction of the imidazole-2-carbaldehyde core. Two primary strategies are commonly employed: the direct formylation of the imidazole (B134444) ring and the oxidation of pre-functionalized imidazole precursors.

Formylation Reactions on Imidazole Ring Systems

Direct formylation of the imidazole ring at the C2 position is a common method for introducing the aldehyde functionality. This is often achieved through the use of a strong base to deprotonate the C2 position, followed by quenching with a formylating agent.

One of the most effective methods involves the use of an organolithium reagent, such as n-butyllithium (n-BuLi), to generate a 2-lithioimidazole intermediate. This highly reactive species can then be treated with N,N-dimethylformamide (DMF) to afford the desired imidazole-2-carbaldehyde after aqueous workup. The success of this reaction is contingent on the use of anhydrous conditions and low temperatures to prevent side reactions.

Another approach is the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and DMF. This electrophilic species can then react with electron-rich imidazole derivatives to introduce the formyl group. However, the reactivity of the imidazole ring and the potential for side reactions must be carefully managed.

Oxidative Transformations of Imidazole Carbinols and Related Precursors

An alternative to direct formylation is the oxidation of a pre-existing functional group at the C2 position. A common precursor for this approach is (1H-imidazol-2-yl)methanol, also known as imidazole-2-carbinol. This alcohol can be oxidized to the corresponding aldehyde using a variety of oxidizing agents.

Manganese dioxide (MnO₂) is a frequently used reagent for this transformation due to its mildness and selectivity for oxidizing allylic and benzylic-type alcohols. The reaction is typically carried out by stirring the imidazole carbinol with an excess of activated MnO₂ in an inert solvent. Other oxidizing agents, such as those based on chromium or Swern oxidation conditions, can also be employed, though careful control of reaction conditions is necessary to avoid over-oxidation or degradation of the imidazole ring.

Regioselective Bromination Strategies for Imidazole Scaffolds

The introduction of two bromine atoms at the C4 and C5 positions of the imidazole ring requires careful consideration of the reaction conditions and the nature of the starting material to achieve the desired regioselectivity.

Sequential Halogen-Metal Exchange and Subsequent Electrophilic Quenching

For the synthesis of specifically substituted brominated imidazoles, a powerful strategy involves halogen-metal exchange reactions. This method typically starts with a polybrominated imidazole derivative. By treating this precursor with an organolithium reagent at low temperatures, a selective exchange of one bromine atom for a lithium atom can be achieved. The position of this exchange is often directed by the relative acidity of the protons or the kinetic stability of the resulting lithiated species. The newly formed organolithium intermediate can then be reacted with an electrophile to introduce a desired substituent. While this method offers high control, it requires the synthesis of the appropriate polybrominated starting material.

Direct Halogenation Protocols for Imidazole Ring Systems

Direct bromination of the imidazole ring is a more straightforward approach. The electron-rich nature of the imidazole ring makes it susceptible to electrophilic attack by halogens. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this purpose, often in a solvent such as N,N-dimethylformamide (DMF) or acetic acid. chemicalbook.com

The degree of bromination can be controlled by the stoichiometry of the brominating agent and the reaction conditions. For the synthesis of 4,5-dibromoimidazoles, an excess of the brominating agent is typically required. It is important to note that the presence of an activating or deactivating group on the imidazole ring can influence the regioselectivity and the ease of bromination. For instance, the direct bromination of 1-methyl-1H-imidazole-2-carbaldehyde with NBS in DMF has been reported to yield 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde. chemicalbook.com Achieving dibromination at the 4 and 5 positions of an unprotected 1H-imidazole-2-carbaldehyde would likely require forcing conditions and may lead to a mixture of products.

Convergent and Divergent Synthetic Routes to 4,5-Dibromo-1H-imidazole-2-carbaldehyde

The synthesis of this compound can be approached through both convergent and divergent strategies, each with its own advantages.

A potential convergent approach would involve the synthesis of two key fragments that are then combined to form the final product. For instance, a suitably protected 2-formylimidazole derivative could be synthesized separately from a dibrominated precursor. However, a more common and practical approach is a linear or sequential synthesis .

A plausible divergent synthetic route would start from a common intermediate, such as 1H-imidazole, and then branch out to create various substituted analogs. For the specific target of this compound, a likely linear sequence would be:

Synthesis of 1H-imidazole-2-carbaldehyde: This can be achieved either by direct formylation of imidazole or by oxidation of (1H-imidazol-2-yl)methanol.

Direct Dibromination: The resulting 1H-imidazole-2-carbaldehyde would then be subjected to bromination, likely using an excess of N-bromosuccinimide, to introduce the two bromine atoms at the 4 and 5 positions. Careful optimization of the reaction conditions would be crucial to maximize the yield of the desired product and minimize side reactions.

Alternatively, a route involving bromination prior to the introduction of the aldehyde group could be envisioned:

Synthesis of 4,5-dibromo-1H-imidazole: This can be achieved by the direct bromination of imidazole.

Formylation of 4,5-dibromo-1H-imidazole: The aldehyde group could then be introduced at the C2 position. This might be accomplished through a lithiation-formylation sequence, where the dibromoimidazole is first treated with a strong base like n-BuLi to deprotonate the C2 position, followed by quenching with DMF. The presence of the two bromine atoms would likely influence the acidity of the C2 proton, potentially facilitating this step.

The choice between these routes would depend on the relative efficiencies and selectivities of each step, as well as the availability of starting materials.

Table of Research Findings on Imidazole Bromination

| Starting Material | Brominating Agent | Solvent | Product(s) | Yield | Reference |

| 1-Methyl-1H-imidazole-2-carbaldehyde | N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde | 40% | chemicalbook.com |

| 1,2-Dimethyl-1H-imidazole | N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | 4,5-Dibromo-1,2-dimethyl-1H-imidazole | ~80% | thieme-connect.de |

Integration of Formylation and Dibromination Steps

The synthesis of this compound through a fully integrated, one-pot reaction that combines formylation and dibromination is not prominently documented. Typically, the synthesis involves a stepwise sequence due to the differing reaction conditions required for electrophilic formylation and bromination and the influence of existing substituents on the regioselectivity of subsequent reactions.

However, a sequential approach where formylation precedes bromination is a viable strategy. In this method, an imidazole-2-carbaldehyde scaffold is first synthesized or procured, followed by electrophilic bromination. The electron-withdrawing nature of the carbaldehyde group at the C2 position deactivates this position towards further electrophilic attack. Consequently, electrophilic substitution, such as bromination, is directed to the electron-rich C4 and C5 positions of the imidazole ring.

An example of this sequential strategy is the bromination of a pre-existing N-substituted imidazole-2-carbaldehyde. The reaction proceeds by treating the carbaldehyde with a brominating agent, such as N-Bromosuccinimide (NBS), in a suitable solvent like N,N-dimethyl-formamide (DMF). This approach allows for the controlled introduction of bromine atoms onto the formylated imidazole core.

Table 1: Example of Sequential Bromination of a Formylated Imidazole

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| 1-Methyl-1H-imidazole-2-carbaldehyde | N-Bromosuccinimide (NBS) | DMF | Room Temperature, 6 days | 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde | 40% |

This sequential methodology highlights the feasibility of combining formylation and bromination, albeit in distinct steps, to achieve the desired substitution pattern.

Late-Stage Formylation of Pre-Existing Dibromoimidazoles

A more common and often more efficient strategy for the synthesis of this compound involves the late-stage introduction of the formyl group onto a pre-formed 4,5-dibromo-1H-imidazole ring. This approach leverages the acidity of the C2-proton, which can be selectively removed to generate a nucleophilic intermediate that then reacts with a formylating agent.

Lithium-Halogen Exchange and Formylation: A powerful method for C2-formylation is through metallation, specifically lithiation. The process typically begins with the protection of the imidazole nitrogen (e.g., as a trityl or SEM derivative) to prevent N-deprotonation. The 4,5-dibromo-1H-imidazole precursor is then treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). While direct deprotonation at C2 is possible, a more controlled method for halogenated imidazoles is a lithium-halogen exchange. However, given the higher acidity of the C2-H bond compared to C4-H and C5-H, direct deprotonation at C2 is the most probable route for a non-halogenated C2 position.

Once the 2-lithio-4,5-dibromo-1H-imidazole intermediate is formed, it is quenched with an electrophilic formylating agent. N,N-dimethyl-formamide (DMF) is the most commonly used reagent for this purpose. A final aqueous workup hydrolyzes the resulting intermediate to yield the desired this compound.

Vilsmeier-Haack Formylation: Another classical method for formylating electron-rich heterocyclic systems is the Vilsmeier-Haack reaction. asianpubs.orgresearchgate.netrsc.org This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and DMF. asianpubs.orgwikipedia.org The electron-rich 4,5-dibromo-1H-imidazole attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the target aldehyde. researchgate.net This method is advantageous as it avoids the use of highly pyrophoric organolithium reagents.

Table 2: Plausible Late-Stage Formylation Strategies

| Precursor | Method | Key Reagents | Intermediate | Product |

| N-Protected 4,5-Dibromo-1H-imidazole | Lithiation-Formylation | 1. n-BuLi2. DMF | 2-Lithio-4,5-dibromo-imidazole derivative | N-Protected this compound |

| 4,5-Dibromo-1H-imidazole | Vilsmeier-Haack | POCl₃, DMF | Iminium salt adduct | This compound |

Advanced Synthetic Methodologies for Functionalized Imidazole-2-carbaldehydes

Modern synthetic chemistry has driven the development of more sophisticated and efficient methods for constructing complex heterocyclic molecules. These advanced methodologies often focus on atom economy, reduced reaction times, and environmental sustainability.

Multicomponent Reaction Strategies Incorporating Imidazole Cores

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, represent a highly efficient approach to complex molecules. The Debus-Radziszewski imidazole synthesis is a classic example, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine) to form substituted imidazoles. wikipedia.org

While direct synthesis of this compound via an MCR is challenging due to the required substitution pattern, MCRs are invaluable for creating diverse libraries of substituted imidazoles. Furthermore, imidazole-2-carbaldehydes themselves can serve as key building blocks in subsequent MCRs. For instance, imidazo[1,2-a]pyrimidine-2-carbaldehyde has been utilized in a sequential two-step, one-pot MCR with benzil, primary amines, and ammonium (B1175870) acetate (B1210297) to generate novel, complex imidazole derivatives under microwave-assisted conditions. tubitak.gov.trnih.gov This demonstrates the utility of the imidazole-2-carbaldehyde core in building molecular complexity efficiently.

Table 3: Multicomponent Synthesis of Imidazole Derivatives

| Reaction Type | Components | Catalyst | Conditions | Product Type |

| Debus-Radziszewski | 1,2-Diketone, Aldehyde, Amine, NH₄OAc | Acidic catalyst (e.g., p-TsOH) | Heating / Microwave | Tri- or Tetrasubstituted Imidazoles |

| Sequential MCR | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amine, NH₄OAc | p-Toluenesulfonic acid | Microwave, Ethanol (B145695) | Imidazo[1,2-a]pyrimidine-containing tetrasubstituted imidazoles |

Transition Metal-Catalyzed Syntheses of Substituted Imidazole Derivatives

Transition metal catalysis has revolutionized organic synthesis, particularly through C-H activation and cross-coupling reactions. For imidazole derivatives, transition metals like palladium and nickel are instrumental in the direct functionalization of the imidazole core.

Nickel-catalyzed C-H arylation and alkenylation at the C2 position of imidazoles have been developed, providing a direct route to C2-functionalized imidazoles without the need for pre-functionalization. researchgate.netnih.gov These reactions typically employ a nickel catalyst with a suitable ligand and a base, often in a tertiary alcohol solvent. While direct C-H formylation via transition metal catalysis is less common for imidazoles, these C-H activation strategies pave the way for introducing various substituents at the C2 position, which could then be converted to a carbaldehyde group.

Palladium catalysis is also employed in the modification of imidazole derivatives. For example, palladium-catalyzed oxidative coupling reactions have been used to synthesize carbonyl-functionalized 2-aroylimidazoles from 2-aroylimidazoles and aromatic aldehydes. researchgate.net Such transformations showcase the power of transition metals to forge C-C bonds on the imidazole scaffold under specific conditions.

Solvent-Free and Environmentally Conscious Synthetic Protocols

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic protocols that minimize waste and energy consumption. Solvent-free reactions and the use of microwave irradiation are key strategies in this domain. asianpubs.orgscirp.org

The synthesis of tri- and tetrasubstituted imidazoles has been successfully achieved under solvent-free conditions, often assisted by microwave irradiation. rsc.orgscirp.org These reactions are typically multicomponent condensations carried out on solid supports like acidic alumina or with reusable catalysts such as defective Keggin heteropoly acids or magnetic nanoparticles. researchgate.netrsc.orgscirp.org These methods offer numerous advantages, including significantly reduced reaction times, high product yields, simple work-up procedures, and the potential for catalyst recycling. asianpubs.orgrsc.org The use of water as a green solvent or microwave-assisted synthesis with green-synthesized nanoparticle catalysts further enhances the environmental credentials of these advanced protocols. nih.govijpsr.com

Table 4: Green Synthetic Approaches to Substituted Imidazoles

| Methodology | Key Features | Reactants | Catalyst/Support | Conditions |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | 1,2-Diketone, Aldehyde, Amine, NH₄OAc | Acidic Alumina / Heteropoly Acid | Solvent-free, Microwave |

| Solvent-Free Reaction | Reduced solvent waste, easy workup | Benzil, Aldehyde, Amine, NH₄OAc | Magnetic Nanoparticles (Fe₃O₄@SiO₂–imid–PMAn) | Solvent-free, Microwave / Conventional Heating |

| Green Catalyst in Water | Use of environmentally benign solvent and catalyst | Aromatic Aldehydes, NH₄OAc, Benzil | Green-synthesized Cr₂O₃ nanoparticles | Water, Microwave |

Chemical Reactivity and Mechanistic Transformations of 4,5 Dibromo 1h Imidazole 2 Carbaldehyde

Reactivity Profile of the Aldehyde Functionality

The aldehyde group is a key functional handle, participating in a wide array of chemical transformations characteristic of carbonyl compounds.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to forming new carbon-hydrogen or carbon-carbon bonds at the C-2 position.

Hydride Reductions: The reduction of the aldehyde functionality to a primary alcohol, (4,5-dibromo-1H-imidazol-2-yl)methanol, is a common transformation. This is typically achieved using complex metal hydrides.

Sodium Borohydride (B1222165) (NaBH₄): A mild reducing agent, NaBH₄ is effective for the selective reduction of aldehydes and ketones. The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the carbonyl carbon. youtube.com This is followed by a workup step, typically with a protic solvent like methanol (B129727) or water, to protonate the resulting alkoxide intermediate and yield the alcohol. youtube.com

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ also readily reduces the aldehyde to the corresponding primary alcohol. youtube.com Due to its high reactivity, the reaction is conducted in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and protonate the alkoxide. youtube.com

Organometallic Additions: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon-based nucleophiles that add to the aldehyde group to form secondary alcohols. This reaction creates a new carbon-carbon bond, extending the carbon framework of the imidazole (B134444) derivative. The mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon, forming a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product.

| Reaction Type | Reagent | Product |

| Hydride Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | (4,5-Dibromo-1H-imidazol-2-yl)methanol |

| Organometallic Addition | Grignard Reagent (R-MgX) or Organolithium (R-Li) | 1-(4,5-Dibromo-1H-imidazol-2-yl)alkanol |

The aldehyde group readily undergoes condensation reactions with various nucleophiles, most notably amines and active methylene (B1212753) compounds.

Schiff Base Formation: The reaction of 4,5-dibromo-1H-imidazole-2-carbaldehyde with primary amines leads to the formation of imines, commonly known as Schiff bases. smolecule.comorientjchem.org This reaction typically occurs under acidic or basic catalysis and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate. orientjchem.org These imidazole-based Schiff bases are significant as they can act as ligands for the synthesis of metal complexes. researchgate.netnih.govderpharmachemica.com The coordination often involves the azomethine nitrogen and one of the imidazole ring nitrogens. nih.govijapbc.com

Knoevenagel Condensation: This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate). researchgate.netjocpr.com Imidazole itself can act as a catalyst for this transformation. researchgate.net The reaction is a cornerstone of carbon-carbon bond formation, leading to the synthesis of substituted alkenes. jocpr.comsciforum.net The mechanism begins with the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the this compound. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final α,β-unsaturated product. sciforum.net

| Reaction | Reactant | Catalyst | Product Type |

| Schiff Base Formation | Primary Amine (R-NH₂) | Acid or Base | Imine (Schiff Base) |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) | Base (e.g., Piperidine, Imidazole) | Substituted Alkene |

The aldehyde group can be oxidized to the corresponding carboxylic acid, 4,5-dibromo-1H-imidazole-2-carboxylic acid. This transformation is a common step in the synthesis of more complex imidazole derivatives. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions can be employed for this purpose. walshmedicalmedia.com The resulting imidazoledicarboxylic acid derivatives are versatile building blocks in coordination chemistry and for the synthesis of pharmacologically active compounds. walshmedicalmedia.comresearchgate.net

Imidazole-2-carbaldehydes can undergo a decarbonylation reaction, particularly when heated in an alcohol solvent, to yield the corresponding imidazole and ethyl formate. researchgate.net This process involves the nucleophilic attack of the alcohol on the carbonyl carbon. The rate of this reaction is highly dependent on the nature of the substituents on the imidazole ring. researchgate.net Electron-withdrawing groups on a phenyl substituent at the N-1 position generally increase the rate of decarbonylation, while quaternization of the N-3 nitrogen makes the decarbonylation even more facile. researchgate.net For this compound, the strong electron-withdrawing effect of the two bromine atoms would likely influence the susceptibility of the aldehyde group to this transformation.

Reactivity of the Bromine Substituents at C-4 and C-5 Positions

The bromine atoms at the C-4 and C-5 positions are key to the synthetic utility of the molecule, serving as leaving groups in metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents onto the imidazole core.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the sites of the C-Br bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromoimidazole with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This method is highly effective for forming aryl-aryl, aryl-vinyl, or aryl-alkyl bonds. nih.gov The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the activated organoboron species, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org It is possible to achieve regioselective or double coupling reactions on dihalogenated substrates by carefully controlling the reaction conditions. clockss.orgnih.gov For instance, selective coupling at one bromine site can be achieved before proceeding to the second.

Sonogashira Coupling: This reaction couples the dibromoimidazole with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is highly valuable for the synthesis of aryl-alkynes. The mechanism is believed to involve a palladium cycle similar to the Suzuki coupling and a copper cycle, where a copper acetylide is formed and then undergoes transmetalation with the palladium complex. wikipedia.orgnrochemistry.com The reactivity of aryl halides in this coupling generally follows the order I > Br > Cl, allowing for potential selective reactions if different halogens are present. nrochemistry.com Copper-free Sonogashira protocols have also been developed. organic-chemistry.orgpitt.edu

Heck Reaction: The Heck reaction couples the dibromoimidazole with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction forms a new carbon-carbon bond between the imidazole ring and the alkene, typically with trans selectivity. The mechanism involves oxidative addition of the palladium catalyst to the C-Br bond, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. organic-chemistry.org

| Coupling Reaction | Coupling Partner | Key Catalysts | Bond Formed |

| Suzuki-Miyaura | Organoboron Compound (e.g., R-B(OH)₂) | Pd Catalyst, Base | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) Co-catalyst, Base | C(sp²)-C(sp) |

| Heck | Alkene (e.g., H₂C=CHR) | Pd Catalyst, Base | C(sp²)-C(sp²) |

Nucleophilic Aromatic Substitution on Halogenated Imidazoles

The imidazole ring in this compound is electron-deficient due to the inductive and resonance effects of the bromine atoms and the aldehyde group. This electronic characteristic makes the carbon atoms bearing the bromine substituents susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the electron-poor carbon atom, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the bromide leaving group to restore aromaticity. nih.gov

The regioselectivity of nucleophilic substitution on halogenated imidazoles is highly dependent on the substitution pattern and the nature of the N-1 substituent. For instance, in N-protected 2,4,5-tribromoimidazoles, nucleophilic attack by thiolates preferentially displaces the bromine atom at the C2 position. nih.gov Conversely, in related 5-bromo-4-nitroimidazole systems, the bromine at C5 is selectively displaced. nih.gov For this compound, the strong electron-withdrawing effect of the C2-carbaldehyde group is expected to activate both C4 and C5 positions for nucleophilic attack. The precise regioselectivity would be influenced by the specific nucleophile and reaction conditions employed. Studies on related 2,4-dihalogeno-1-methyl-5-nitroimidazoles have shown that hard nucleophiles tend to attack the C2 position, while soft nucleophiles favor the C4 position. nih.gov

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Halogenated Imidazoles

| Imidazole Substrate | Nucleophile | Product | Reference |

| 1-Protected 2,4,5-tribromoimidazole | Sodium alkane/arenethiolates | 1-Protected 4,5-dibromo-2-thioether-imidazole | nih.gov |

| 1-Benzyl-5-bromo-4-nitroimidazole | Various nucleophiles | 1-Benzyl-5-substituted-4-nitroimidazole | nih.gov |

| 2,4-Dihalogeno-1-methyl-5-nitroimidazole | Soft nucleophiles (e.g., amines, thiols) | 4-Substituted-2-halogeno-1-methyl-5-nitroimidazole | nih.gov |

This table presents examples of nucleophilic substitution on related halogenated imidazoles to illustrate general reactivity patterns.

Lithiation and Transmetallation Reactions for Further Derivatization

Halogen-metal exchange, particularly lithiation, is a powerful strategy for the functionalization of bromo-substituted imidazoles. Treatment of an N-protected 4,5-dibromoimidazole with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures can result in the exchange of a bromine atom for a lithium atom. The resulting lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new substituents.

A significant challenge in the lithiation of imidazoles lacking a substituent at the C2 position is the potential for transmetallation. researchgate.net The imidazol-4-yl and imidazol-5-yl lithium species can equilibrate to the more thermodynamically stable imidazol-2-yl lithium derivative. researchgate.net This rearrangement can complicate regioselective functionalization.

However, this phenomenon can also be exploited for the synthesis of C2-substituted imidazoles. Research on the closely related N-protected derivative, 1-benzyl-4,5-dibromoimidazole, demonstrates that treatment with n-BuLi followed by quenching with dimethylformamide (DMF) can be capricious, but under specific conditions can yield the 1-benzyl-4-bromoimidazole-5-carbaldehyde. researchgate.net More successfully, 4,5-dibromo-1-(3,4-dimethoxybenzyl)imidazole was converted to 4,5-dibromo-1-(3,4-dimethoxybenzyl)imidazole-2-carbaldehyde in 27.5% yield via successive treatment with methyllithium (B1224462) and DMF, showcasing a halogen-metal exchange followed by formylation at the C2 position. researchgate.net This indicates that even with bromine atoms at C4 and C5, lithiation can be directed to the C2 position if it is unsubstituted, followed by electrophilic trapping.

Table 2: Example of Lithiation and Formylation on a Related Dibromoimidazole

| Starting Material | Reagents | Product | Yield | Reference |

| 4,5-Dibromo-1-(3,4-dimethoxybenzyl)imidazole | 1. MeLi2. DMF | 4,5-Dibromo-1-(3,4-dimethoxybenzyl)imidazole-2-carbaldehyde | 27.5% | researchgate.net |

This table provides a specific example of C2-functionalization via lithiation on a closely related N-substituted 4,5-dibromoimidazole.

Reactivity at the Imidazole Nitrogen (N-1 Position)

The nitrogen atom at the N-1 position of this compound possesses an acidic proton and a lone pair of electrons, making it a key site for functionalization through reactions like N-alkylation and N-arylation. Such modifications are crucial for altering the molecule's solubility, electronic properties, and steric environment, as well as for enabling further regioselective transformations.

N-Alkylation and N-Arylation Reactions

N-Alkylation of imidazoles is typically achieved by treating the heterocycle with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base. researchgate.netgoogle.com The base deprotonates the imidazole nitrogen, forming a more nucleophilic imidazolide (B1226674) anion, which then attacks the electrophilic alkylating agent. For an unsymmetrical imidazole like this compound, alkylation can potentially yield two regioisomers (N-alkylation at N-1 or N-3). The regioselectivity is governed by electronic and steric factors. rsc.org The electron-withdrawing bromine and aldehyde groups decrease the nucleophilicity of the imidazole nitrogens, likely requiring strong base conditions. Steric hindrance from the C5-bromo substituent might favor alkylation at the N-1 position.

N-Arylation of imidazoles is commonly accomplished using metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. Copper- and palladium-based catalyst systems are frequently employed. For example, copper-catalyzed N-arylation with aryl halides can proceed under mild conditions and tolerates a range of functional groups. Palladium-catalyzed C-N coupling reactions also provide an efficient route to N-arylated imidazoles. nih.gov The choice of ligand, base, and solvent is critical for achieving high yields and regioselectivity. No specific examples for the N-arylation of this compound are prominently documented, but general protocols for other imidazoles are well-established.

Application of Protecting Groups in Directed Functionalization

To achieve regioselective functionalization and avoid unwanted side reactions, the N-1 position of the imidazole ring is often protected. A protecting group can direct subsequent reactions to other positions on the ring and can be removed later in the synthetic sequence.

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a notable example. researchgate.net It can be installed on the imidazole nitrogen and is stable to organolithium reagents and certain cross-coupling conditions. The SEM group has been used to direct C-H arylation to the C5 and C2 positions of the imidazole core. google.com Furthermore, a "SEM-switch" strategy has been developed where the group transposes from N-1 to N-3, effectively converting an unreactive C4 position into a reactive C5 position, thus enabling the synthesis of 2,4,5-triarylated imidazoles. google.com

Another useful protecting group for directing metallation to the C2 position is the dialkoxymethyl group. researchgate.net This group is introduced by reacting the imidazole with an orthoformate. The protected imidazole can then be lithiated at C2 and reacted with electrophiles. The protecting group is readily removed under mild acidic or neutral hydrolysis conditions. researchgate.net While specific applications of these protecting groups on this compound are not detailed in the available literature, these strategies represent standard and powerful tools for controlling reactivity in complex imidazole syntheses.

Understanding Reaction Mechanisms and Stereochemical Control in Derivatization

The derivatization of this compound involves several fundamental reaction mechanisms.

Nucleophilic Aromatic Substitution (SNAr): As discussed in section 3.2.2, these reactions typically proceed via a two-step addition-elimination mechanism. nih.gov A nucleophile adds to the electron-deficient ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex), which is the rate-determining step. The subsequent rapid expulsion of the bromide ion restores the aromatic system. In some cases, particularly with highly activated substrates or specific nucleophiles, a concerted (cSNAr) mechanism, where bond formation and bond-breaking occur in a single step, may be operative. nih.gov

Lithiation and Transmetallation: The halogen-metal exchange with organolithium reagents is believed to proceed via an ate-complex. For imidazoles, the initial lithiated species can be kinetically favored, but it may rearrange to a more thermodynamically stable isomer. researchgate.net For instance, a 5-lithioimidazole can rearrange to the more stable 2-lithioimidazole if the C2 position is unsubstituted. researchgate.net This equilibrium is a critical consideration for controlling the regiochemical outcome of subsequent electrophilic quenching.

N-Alkylation: The mechanism of N-alkylation depends on the reaction conditions. In the presence of a base, the reaction proceeds via an SN2 attack of the imidazolide anion on the alkylating agent. Under neutral conditions, the reaction is thought to be an SE2' process involving the free base. rsc.org

Stereochemical Control: Stereochemical considerations for this achiral molecule become relevant in the products of its derivatization. For example, the nucleophilic addition of an organometallic reagent to the aldehyde at C2 will generate a new stereocenter, leading to a chiral secondary alcohol. The stereochemical outcome of such additions can sometimes be controlled by using chiral reagents or catalysts, or through substrate-controlled diastereoselectivity if a chiral center is already present in the N-1 substituent. However, specific studies on stereocontrolled reactions involving this compound are not widely reported.

Spectroscopic and Structural Elucidation of 4,5 Dibromo 1h Imidazole 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 4,5-Dibromo-1H-imidazole-2-carbaldehyde, both proton and carbon NMR, along with two-dimensional techniques, are invaluable.

The ¹H NMR spectrum of this compound is expected to be relatively simple. The key signals would be from the aldehyde proton and the proton attached to the nitrogen atom of the imidazole (B134444) ring.

Aldehyde Proton (CHO): This proton is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.

Imidazole N-H Proton: The proton on the imidazole ring nitrogen (N-H) is expected to show a broad singlet. Its chemical shift can be highly variable, generally appearing in the range of δ 12.0 to 14.0 ppm, and is dependent on factors such as solvent and concentration. In some instances, this peak may be broadened to the point of being indistinguishable from the baseline.

It is noteworthy that in the absence of protons on the C4 and C5 positions of the imidazole ring, no proton-proton coupling would be observed for the remaining protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (CHO) | 9.5 - 10.5 | Singlet |

| Imidazole (N-H) | 12.0 - 14.0 | Broad Singlet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, three distinct signals are expected in the aromatic/carbonyl region.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most downfield signal, anticipated in the region of δ 180-190 ppm.

Imidazole Ring Carbons: The three carbons of the imidazole ring will also give rise to distinct signals. The C2 carbon, being attached to the electron-withdrawing aldehyde group, would appear around δ 140-150 ppm. The two bromine-substituted carbons, C4 and C5, are expected to be in the range of δ 115-130 ppm. The exact positions will be influenced by the electron-donating and anisotropic effects of the bromine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 180 - 190 |

| Imidazole (C2) | 140 - 150 |

| Imidazole (C4/C5) | 115 - 130 |

Two-dimensional NMR techniques would be instrumental in confirming the structural assignments.

COSY (Correlation Spectroscopy): A COSY spectrum would show no correlations, as there are no vicinal protons to couple with each other. This would confirm the isolated nature of the aldehyde and N-H protons.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or HSQC) spectrum correlates directly bonded protons and carbons. A correlation would be observed between the aldehyde proton and the carbonyl carbon if a one-bond C-H coupling is detected, which is not the case here. However, it would definitively show the absence of protons on the C4 and C5 carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibration. A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretching of the aldehyde group. The C-N and C=C stretching vibrations of the imidazole ring are expected in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations would appear in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching vibrations of the imidazole ring are often strong in the Raman spectrum. The C=O stretching vibration would also be observable.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Stretch | 3200 - 3400 (IR) |

| C=O (Aldehyde) | Stretch | 1680 - 1700 (IR, Raman) |

| C=C, C=N (Ring) | Stretch | 1400 - 1600 (IR, Raman) |

| C-Br | Stretch | < 700 (IR, Raman) |

Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. A key feature would be the isotopic pattern of the molecular ion peak, which would show a characteristic 1:2:1 ratio for the M⁺, M⁺+2, and M⁺+4 peaks due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS): HRMS would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the compound.

Fragmentation Analysis: Common fragmentation pathways would likely involve the loss of a hydrogen atom (M-1), the loss of the aldehyde group (M-29), or the loss of a bromine atom (M-79/81).

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 253.8, 255.8, 257.8 | Isotopic pattern for two bromine atoms |

| [M-H]⁺ | 252.8, 254.8, 256.8 | Loss of a hydrogen atom |

| [M-CHO]⁺ | 224.9, 226.9, 228.9 | Loss of the formyl group |

| [M-Br]⁺ | 174.9, 176.9 | Loss of a bromine atom |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Absorption: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. The imidazole ring and the aldehyde group are both chromophores. An absorption maximum (λ_max) is anticipated in the range of 270-300 nm, which is characteristic of the imidazole-2-carbaldehyde chromophore. researchgate.net The bromine substituents may cause a slight bathochromic (red) shift of this absorption band.

Fluorescence Characteristics: Many imidazole derivatives are known to be fluorescent. nih.govnih.gov Whether this compound exhibits fluorescence would depend on the efficiency of non-radiative decay processes. The presence of heavy atoms like bromine can sometimes quench fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state. Therefore, it may exhibit weak fluorescence or phosphorescence.

Table 5: Predicted Electronic Spectroscopy Data for this compound

| Spectroscopy | Predicted λ_max (nm) | Transition Type |

| UV-Vis Absorption | 270 - 300 | π→π* and n→π* |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Conformation

In the absence of a specific crystal structure for this compound, the crystallographic data for 4,5-Dibromo-1H-imidazole serves as a crucial reference. A study on the halogen and hydrogen bond architectures in di- and trihaloimidazoles has provided the crystal structure of 4,5-Dibromo-1H-imidazole, which crystallizes in the tetragonal space group P4₁2₁2. nih.gov The unit cell parameters for this compound are detailed in the table below.

The imidazole ring is inherently planar, and it is expected that the dibromo-substituted imidazole core of this compound would maintain this planarity. The introduction of a carbaldehyde group at the C2 position would likely influence the electronic distribution within the ring and participate in intermolecular interactions. The solid-state conformation will be determined by the rotational orientation of the aldehyde group relative to the imidazole ring. This orientation is influenced by a combination of steric effects from the adjacent bromine atoms and electronic interactions.

Intermolecular forces are expected to play a significant role in the crystal packing of this compound. Hydrogen bonding involving the imidazole N-H proton and the oxygen atom of the carbaldehyde group of a neighboring molecule is a highly probable interaction. Furthermore, halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom (in this case, bromine) and a nucleophilic site, could also be a key feature in the solid-state architecture. The bromine atoms on the imidazole ring could interact with the nitrogen atoms of the imidazole ring or the oxygen of the carbaldehyde group in adjacent molecules, contributing to the stability of the crystal lattice.

Table 1. Crystallographic Data for 4,5-Dibromo-1H-imidazole

| Parameter | Value |

|---|---|

| Chemical Formula | C₃H₂Br₂N₂ |

| Crystal System | Tetragonal |

| Space Group | P4₁2₁2 |

| a (Å) | 6.8566 |

| b (Å) | 6.8566 |

| c (Å) | 25.535 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1200.7 |

| Z | 8 |

| Calculated Density (g/cm³) | 2.988 |

Computational Chemistry and Theoretical Investigations of 4,5 Dibromo 1h Imidazole 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. nih.gov For 4,5-Dibromo-1H-imidazole-2-carbaldehyde, DFT calculations, particularly using a hybrid functional like B3LYP combined with a basis set such as 6-311G(d,p), are employed to achieve a balance between computational cost and accuracy. researchgate.netnih.gov These calculations provide fundamental insights into the molecule's properties.

Optimized Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Calculations for imidazole (B134444) derivatives show that the imidazole ring is largely planar. researchgate.net For this compound, the key structural parameters, including bond lengths and angles, are determined. The presence of bulky bromine atoms and the carbaldehyde group can introduce minor distortions from perfect planarity. Conformational analysis would focus on the rotation around the C2-C(aldehyde) bond to identify the most stable conformer, which is typically a planar structure stabilized by conjugation effects.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Lengths | C4-C5 | 1.36 |

| C4-Br | 1.85 | |

| C5-Br | 1.85 | |

| N1-C2 | 1.38 | |

| C2-C(aldehyde) | 1.48 | |

| C=O | 1.22 | |

| Bond Angles | Br-C4-C5 | 128.5 |

| C4-C5-Br | 128.5 | |

| N1-C2-N3 | 110.0 | |

| C2-C(aldehyde)-O | 124.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic properties and chemical reactivity. rsc.orgresearchgate.net The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and the bromine atoms, while the LUMO is anticipated to be centered on the carbaldehyde group, which acts as an electron acceptor. This distribution facilitates intramolecular charge transfer, a property essential for applications like nonlinear optics. acs.org

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -2.55 |

| Energy Gap (ΔE) | 4.30 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and identifying sites for electrophilic and nucleophilic attack. researchgate.netpreprints.org The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net For this compound, the MEP map is expected to show a strong negative potential (red) around the carbonyl oxygen atom, making it a prime site for protonation and electrophilic attack. The hydrogen on the N1 nitrogen would exhibit a positive potential (blue), indicating its acidic nature. The regions around the bromine atoms often show a positive region known as a σ-hole, which can participate in halogen bonding. preprints.orgrsc.org

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like many imidazole derivatives, are often investigated for their Non-Linear Optical (NLO) properties. rsc.orgnih.gov These properties describe how a material interacts with intense light fields, leading to phenomena like frequency doubling. youtube.com Key parameters for NLO activity, such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β), can be calculated using DFT. researchgate.netacs.org The presence of both electron-donating (imidazole ring) and electron-withdrawing (carbaldehyde, bromine atoms) moieties in this compound suggests it may possess significant NLO properties. A high calculated value for the first hyperpolarizability (β) would indicate a strong NLO response, making the compound a candidate for advanced optical materials. researchgate.netresearchgate.net

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 4.5 |

| Polarizability (α) (a.u.) | 120 |

| First Hyperpolarizability (β) (a.u.) | 250 |

Quantum Chemical Descriptors for Reactivity Prediction

From the HOMO and LUMO energies obtained through DFT, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. rsc.orgmdpi.com These descriptors provide a quantitative basis for the reactivity patterns suggested by FMO and MEP analyses. Key descriptors include:

Electronegativity (χ): Measures the tendency of the molecule to attract electrons.

Chemical Hardness (η): Corresponds to the resistance to change in its electron distribution. It is calculated from the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors are invaluable for comparing the reactivity of different derivatives and for predicting how the molecule will behave in various chemical reactions. nih.govresearchgate.net

Coordination Chemistry of 4,5 Dibromo 1h Imidazole 2 Carbaldehyde As a Ligand

Ligand Design Principles and Coordination Modes of Imidazole-2-carbaldehydes

The design of ligands is a cornerstone of coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and reactivity. Imidazole-2-carbaldehyde and its derivatives are versatile ligands due to the presence of multiple potential coordination sites.

The coordination modes of imidazole-2-carbaldehydes can be diverse:

Monodentate Coordination: In some instances, the ligand may coordinate to a metal center through only one of its donor atoms, typically the more basic imidazole (B134444) nitrogen.

Bidentate Chelating (N,O): The most common coordination mode involves both the imidazole nitrogen and the aldehyde oxygen, leading to the formation of a stable chelate ring.

Bridging Coordination: The imidazole ring can bridge two metal centers, with one nitrogen coordinating to each metal ion. This is more common in polynuclear complexes.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with imidazole-based ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. For 4,5-Dibromo-1H-imidazole-2-carbaldehyde, a general synthetic route would involve dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like copper, nickel, cobalt, or zinc). The resulting complex may precipitate upon formation or after adjusting the pH or solvent polarity. ajol.info

The characterization of these complexes is crucial to determine their structure and properties. Standard analytical techniques include:

Infrared (IR) Spectroscopy: This technique is used to identify the coordination of the ligand to the metal ion. A shift in the stretching frequency of the C=O group of the aldehyde to a lower wavenumber upon complexation is indicative of the oxygen atom's involvement in coordination. Similarly, changes in the vibrational modes of the imidazole ring can confirm the participation of the nitrogen atom.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center and the nature of the metal-ligand bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure within the complex.

X-ray Crystallography: This powerful technique provides the definitive three-dimensional structure of the complex in the solid state, confirming the coordination geometry, bond lengths, and bond angles. While no crystal structures have been reported specifically for complexes of this compound, studies on related imidazole derivatives have revealed a wide range of coordination geometries, including tetrahedral, square planar, and octahedral arrangements. rsc.orguomustansiriyah.edu.iqresearchgate.net

Due to the lack of specific experimental data for metal complexes of this compound, the following table presents hypothetical characterization data based on trends observed for similar imidazole-based complexes.

| Metal Ion | Proposed Formula | Coordination Geometry | Key IR Bands (cm⁻¹) (Hypothetical) |

| Cu(II) | [Cu(C₄H₂Br₂N₂O)₂Cl₂] | Distorted Octahedral | ν(C=O) ~1650, ν(M-N) ~450, ν(M-O) ~550 |

| Ni(II) | [Ni(C₄H₂Br₂N₂O)₂(H₂O)₂]Cl₂ | Octahedral | ν(C=O) ~1660, ν(M-N) ~440, ν(M-O) ~560 |

| Zn(II) | [Zn(C₄H₂Br₂N₂O)Cl₂] | Tetrahedral | ν(C=O) ~1670, ν(M-N) ~430, ν(M-O) ~540 |

Formation of Schiff Base Ligands via Aldehyde Condensation

The aldehyde group of this compound is a versatile functional handle that can readily undergo condensation reactions with primary amines to form Schiff bases (imines). This reaction expands the coordination capabilities of the original ligand by introducing a new nitrogen donor atom and allowing for the synthesis of a wide variety of polydentate ligands.

The general reaction involves refluxing the aldehyde with a primary amine (R-NH₂) in an alcoholic solvent, often with a catalytic amount of acid. The resulting Schiff base ligand possesses an imine (-C=N-) linkage. These Schiff base ligands are often more flexible and can offer more coordination sites than the parent aldehyde. For instance, condensing this compound with an amino acid would result in a tridentate ligand with N, N, O donor atoms. nih.govresearchgate.net

The metal complexes of these Schiff base ligands are synthesized similarly to the aldehyde complexes, by reacting the pre-formed Schiff base with a metal salt. researchgate.net In these complexes, the metal ion is typically coordinated by the imidazole nitrogen and the imine nitrogen. If the amine used in the condensation contains other donor groups (e.g., a hydroxyl or carboxyl group), these can also participate in coordination, leading to higher denticity. Studies on Schiff bases derived from other imidazole-2-carboxaldehydes have shown that they can act as bidentate, tridentate, or even tetradentate ligands, forming stable complexes with various transition metals. nih.govresearchgate.net

The table below illustrates the potential for Schiff base formation and subsequent complexation.

| Amine Component | Resulting Schiff Base Ligand Type | Potential Donor Atoms | Example Metal Complex (Hypothetical) |

| Aniline | Bidentate | N(imidazole), N(imine) | [Co(L)₂Cl₂] |

| Ethanolamine | Tridentate | N(imidazole), N(imine), O(hydroxyl) | [Ni(L)Cl] |

| Ethylenediamine (2:1) | Tetradentate | N(imidazole)₂, N(imine)₂ | [Cu(L)]Cl₂ |

Applications in Homogeneous and Heterogeneous Catalysis

The metal complexes derived from this compound and its Schiff base derivatives hold significant promise in the field of catalysis.

N-heterocyclic Carbene (NHC) Precursors: Imidazole-2-carbaldehydes can serve as precursors to N-heterocyclic carbenes (NHCs). NHCs are a class of stable carbenes that have become ubiquitous ligands in organometallic chemistry and catalysis due to their strong σ-donating properties. cornell.edu The synthesis of an NHC from an imidazole-2-carbaldehyde typically involves a series of steps, including protection of the aldehyde, N-alkylation or N-arylation, deprotection, and finally deprotonation to generate the carbene. The resulting NHC can then be coordinated to a metal center to form a catalytically active species. The electron-withdrawing bromine atoms in this compound would be expected to influence the electronic properties of the resulting NHC, potentially enhancing the catalytic activity or stability of its metal complexes in certain reactions. NHC-metal complexes are known to be highly effective catalysts for a wide range of organic transformations, including cross-coupling reactions, olefin metathesis, and polymerization. nih.govrsc.org

Metal-Ligand Catalysts: The metal complexes of both the aldehyde and its Schiff base derivatives can function as catalysts themselves. In homogeneous catalysis, these complexes, dissolved in the reaction medium, can catalyze a variety of reactions such as oxidations, reductions, and C-C bond-forming reactions. The specific catalytic activity depends on the choice of metal and the ligand structure. For example, copper complexes are often used in oxidation reactions, while palladium complexes are renowned for their role in cross-coupling chemistry.

In heterogeneous catalysis, these complexes can be immobilized on solid supports, such as polymers or silica. This approach combines the high selectivity and activity of homogeneous catalysts with the ease of separation and reusability of heterogeneous catalysts. The functional groups on the imidazole ligand can be exploited for grafting onto the support material.

While specific catalytic applications of complexes derived from this compound have not been extensively reported, the general utility of related imidazole-based catalysts suggests a broad potential for future research and development in this area.

Applications in Advanced Organic Synthesis and Functional Materials Excluding Biological/clinical Outcomes

Building Blocks for Complex Heterocyclic and Polycyclic Architectures

The inherent reactivity of its functional groups allows 4,5-Dibromo-1H-imidazole-2-carbaldehyde to serve as a foundational component for synthesizing more elaborate chemical structures. The aldehyde group provides a reactive handle for condensation and cyclization reactions, while the dibrominated imidazole (B134444) framework offers sites for further functionalization or structural control.

The aldehyde functionality of this compound is a key feature for its use in constructing fused heterocyclic systems. This is exemplified in reactions where the aldehyde participates in condensation cyclizations with suitable reaction partners. For instance, in a manner analogous to the synthesis of imidazo-porphyrins, this compound can react with poly-amino or activated methylene (B1212753) compounds to form a new ring fused to the imidazole core.

One established pathway for creating such systems involves the reaction of a dione, an aldehyde, and an ammonia (B1221849) source (a variation of the Debus-Radziszewski imidazole synthesis) to form an imidazole ring fused to another heterocycle. Following this logic, the reaction of porphyrin-2,3-diones with aromatic aldehydes and ammonium (B1175870) acetate (B1210297) yields fused 2-aryl-1H-imidazo[4,5-b]porphyrins. rsc.orgrsc.org By employing this compound in similar condensation strategies, novel fused systems can be accessed where the dibromo-imidazole unit is annulated onto other complex scaffolds. The bromine atoms remain available for subsequent cross-coupling reactions, allowing for the modular construction of highly functionalized polycyclic aromatic systems.

The synthesis of precisely substituted porphyrins is a significant challenge due to the formation of scrambled product mixtures. This compound offers potential solutions in this domain through two distinct mechanisms.

First, in the de novo synthesis of a porphyrin macrocycle, the bromo-substituents can serve as removable blocking groups. In mixed aldehyde-pyrrole condensation reactions, such as the Lindsey synthesis, sterically hindering groups on an aldehyde can suppress scrambling and favor the formation of specific isomers, like the valuable trans-A₂B₂ porphyrins. The bromine atoms on the imidazole ring can enforce steric constraints that direct the condensation, and they can potentially be removed in a later step if desired.

Second, the compound can be used to directly incorporate imidazole units into porphyrin structures. Porphyrins bearing axial imidazole ligands are of significant interest as models for heme proteins. Synthesizing porphyrins with covalently attached imidazole groups, such as bis(imidazole) derivatives, creates stable model systems. nih.govacs.org this compound can be used to construct "picket-fence" type porphyrins where the imidazole units are held in a fixed orientation. nih.govacs.org The aldehyde group can be transformed into a linking arm that connects to the main porphyrin ring structure, yielding a final product where the dibromo-imidazole moieties are positioned for axial coordination to a central metal ion. mdpi.comnih.gov

Supramolecular Chemistry Utilizing Halogenated Imidazole Aldehydes

The presence of both hydrogen-bonding sites and halogen-bonding donors on a rigid scaffold makes this compound a compelling molecule for supramolecular chemistry. These non-covalent interactions can be programmed to direct the assembly of molecules into well-defined, higher-order structures.

Halogen bonding is a non-covalent interaction where a covalently bonded halogen atom with an electron-deficient region (termed a σ-hole) acts as a Lewis acid (a halogen bond donor) to accept electron density from a Lewis base. In this compound, the two bromine atoms are attached to the electron-withdrawing imidazole ring, which enhances the electropositive character of their σ-holes.

This makes the molecule a potent bifunctional halogen bond donor. It can form directional C-Br···X interactions with halogen bond acceptors such as anions or the π-systems of aromatic rings. Research on related bromo-imidazole derivatives has shown that molecules can aggregate into dimeric subunits in the solid state through C-Br···π interactions. This directed self-assembly allows for the rational design of supramolecular polymers and crystalline networks where the geometry is controlled by the predictable nature of halogen bonds.

The field of molecular recognition relies on designing host molecules with specific binding sites that are complementary to a target guest molecule. The imidazole ring itself is a well-established recognition motif, capable of acting as both a hydrogen bond donor (the N-H proton) and acceptor (the lone pair on the sp² nitrogen). rsc.org

This compound integrates multiple recognition features into a single, compact frame:

Hydrogen Bonding: The imidazole N-H and the aldehyde oxygen can participate in hydrogen bonding networks.

Halogen Bonding: The two bromine atoms provide strong, directional halogen bonding sites for interaction with anions or other Lewis basic guests. researchgate.net

π-Stacking: The aromatic imidazole ring can engage in stacking interactions with other aromatic guests.

This combination of functionalities makes the molecule a candidate for a multi-channel receptor capable of binding a variety of guests. rsc.org For example, receptors incorporating imidazole units have been shown to be effective at recognizing carbohydrates through a combination of hydrogen bonding and CH-π interactions. beilstein-journals.orgnih.gov The addition of halogen bonding capability offers a powerful tool to enhance binding affinity and selectivity for specific guests, particularly anions. researchgate.net

Dynamic Combinatorial Chemistry (DCC) is a powerful strategy for the discovery of new receptors or ligands. It utilizes reversible reactions to generate a library of compounds that are in equilibrium. When a target molecule (a template or guest) is added to this library, it binds to the best-fitting library member, shifting the equilibrium and amplifying the concentration of that optimal host.

The aldehyde group of this compound is ideally suited for DCC. Aldehydes can react reversibly with amines to form imines, or with aminothiols to form thiazolidines, under thermodynamic control. nih.gov A dynamic combinatorial library could be generated by mixing this compound with a variety of amine-containing building blocks. The introduction of a specific guest would then template the formation of the most effective receptor from the equilibrating mixture. The imidazole and dibromo functionalities would serve as the non-covalent binding elements that drive the selection and amplification process, allowing for the rapid identification of novel host molecules without the need for individual synthesis of every candidate. chemrxiv.org

Interactive Data Table: Supramolecular Interactions and Applications

The table below summarizes the key molecular interactions involving this compound and their roles in the discussed applications.

| Interaction Type | Responsible Functional Group(s) | Role in Application | Relevant Section(s) |

| Halogen Bonding | C-Br | Directs self-assembly of molecules into ordered networks; Binds to Lewis basic sites on guest molecules. | 7.2.1, 7.2.2 |

| Hydrogen Bonding | Imidazole N-H, Imidazole N:, Aldehyde C=O | Key interaction for host-guest recognition; Stabilizes receptor-substrate complexes. | 7.2.2 |

| π-Stacking | Imidazole Ring | Contributes to the stabilization of host-guest complexes with aromatic guests. | 7.2.2 |

| Reversible Covalent Bond | Aldehyde (-CHO) | Forms reversible imine bonds with amines, enabling the generation of dynamic combinatorial libraries. | 7.2.3 |

Development of Functional Materials with Tailored Properties

The unique electronic and structural characteristics of the imidazole ring make it a compelling scaffold for creating novel functional materials. The strategic placement of bromine atoms and an aldehyde group in this compound provides multiple handles for derivatization, enabling the fine-tuning of material properties for specific applications.

Applications in Electronics and Photonics

While direct applications of this compound in electronic and photonic devices are not extensively documented, the broader class of imidazole-based compounds is actively being explored for these purposes. Research has demonstrated that imidazole cores can be integrated into sophisticated molecular architectures to create materials with desirable optical and electronic properties.

For instance, tripodal push-pull chromophores using a 1-methyl-2,4,5-triphenyl-1H-imidazole as a central electron-donating core have been synthesized and studied for their non-linear optical properties, including two-photon absorption. rsc.org The electronic properties of these systems can be tuned by modifying the peripheral groups attached to the imidazole scaffold. rsc.org Similarly, boron-fluorine complexes of dibromo-2-(2′-pyridyl)imidazole have been shown to be highly fluorescent in the solid state, which makes them valuable chromophores for the synthesis of new functional materials. researchgate.net Other research has focused on benzothiazolyl-imidazole conjugates that exhibit aggregation-induced emission (AIE), a property highly sought after for applications in optoelectronics and photonics. nih.govrsc.org

The structure of this compound, featuring electron-withdrawing groups and reactive sites for π-system extension, makes it a promising precursor for developing such advanced materials. The aldehyde can be transformed to introduce π-conjugated bridges, and the bromine atoms can be replaced via cross-coupling reactions to build larger, more complex chromophores suitable for electronic and photonic applications.

Exploration of Singlet Oxygen Generation Potential for Photochemical Applications

A significant area of exploration for brominated imidazoles is their use as photosensitizers—molecules that generate reactive oxygen species, such as singlet oxygen (¹O₂), upon light absorption. Singlet oxygen is a highly reactive form of oxygen that has applications in photochemistry and materials science, including photodegradation and photopolymerization.

The generation of singlet oxygen occurs when a photosensitizer absorbs light, transitions to an excited singlet state, and then undergoes intersystem crossing (ISC) to a longer-lived excited triplet state. nsf.gov This triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), producing singlet oxygen. nsf.gov The efficiency of this process is heavily dependent on the rate of intersystem crossing.

Research has specifically leveraged the "heavy-atom effect" of bromine to enhance the photosensitizing capabilities of imidazole derivatives. The presence of heavy atoms like bromine increases spin-orbit coupling, which significantly promotes the rate of intersystem crossing. A study on a boron-dipyrazolopyridine (BOPIM) complex demonstrated this principle effectively; the imidazole portion of the molecule was deliberately brominated to increase the efficiency of singlet oxygen production. nih.gov This work confirmed that incorporating a 4,5-dibromoimidazole moiety is a viable strategy for creating efficient photosensitizers. nih.gov While the study used a derivative, it highlights the inherent potential of the 4,5-dibromoimidazole-2-carbaldehyde scaffold for such photochemical applications.

The photophysical properties of a novel BOPIM derivative incorporating the brominated imidazole were investigated, revealing its potential as a photosensitizer.

| Solvent | Max Absorption Wavelength (λabs, nm) | Max Emission Wavelength (λems, nm) | Stokes Shift (nm) |

|---|---|---|---|

| CH₂Cl₂ | 406 | 487 | 81 |

| THF | 406 | 491 | 85 |

| CH₃CN | 393 | 497 | 104 |

Table 1: Photophysical data for a boron-dipyrazolopyridine complex derived from a 4,5-dibromo-1H-imidazole precursor in various organic solvents. nih.gov The data shows significant Stokes shifts, which is a desirable property for fluorescent materials and photosensitizers. nih.gov

Strategic Intermediates in Multi-Step Organic Transformations

This compound is a highly valuable intermediate in multi-step organic synthesis due to its distinct reactive sites, which can be addressed with high selectivity. The aldehyde functionality, the C4-Br bond, and the C5-Br bond can all participate in a wide array of chemical reactions, allowing for the construction of complex heterocyclic systems.

The aldehyde group is a versatile handle for transformations such as nucleophilic additions, Wittig reactions, and condensation reactions to form imines or Schiff bases. smolecule.comsmolecule.com The bromine atoms are excellent leaving groups for nucleophilic substitution and are particularly well-suited for modern cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings, which allow for the formation of new carbon-carbon or carbon-heteroatom bonds.